Balaglitazone

Description

Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity. Balaglitazone exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and appears to be associated with fewer side effects as compared to full PPAR gamma agonists.

BALAGLITAZONE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

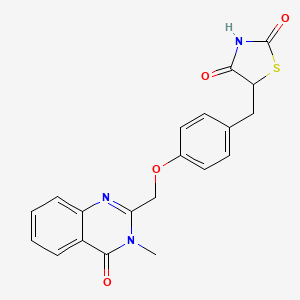

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETKPTYAGKZLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870213 | |

| Record name | Balaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199113-98-9 | |

| Record name | Balaglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balaglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALAGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Balaglitazone: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Balaglitazone (DRF-2593) is a second-generation thiazolidinedione (TZD) that acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Developed by Dr. Reddy's Laboratories, it represents a significant advancement in the quest for effective and safer oral anti-diabetic agents.[1][2] Unlike full PPARγ agonists, Balaglitazone's partial agonism is theorized to provide robust glycemic control with a reduced side-effect profile, particularly concerning fluid retention, weight gain, and potential cardiovascular complications.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Balaglitazone.

Discovery and Rationale

The development of Balaglitazone was driven by the need to mitigate the adverse effects associated with first-generation TZDs like rosiglitazone and pioglitazone. While effective in improving insulin sensitivity, full PPARγ agonists are known to cause side effects such as edema, weight gain, and an increased risk of heart failure. The therapeutic hypothesis behind Balaglitazone was to create a selective PPARγ modulator (SPPARM) that could dissociate the desired anti-hyperglycemic effects from the unwanted side effects. This is achieved through a mechanism of partial agonism, which leads to a distinct conformational change in the PPARγ receptor, differential recruitment of cofactors, and ultimately, a more selective modulation of gene expression.

Chemical Synthesis of Balaglitazone

The synthesis of Balaglitazone, chemically named 5-({4-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)methoxy]phenyl}methyl)-2,4-thiazolidinedione, is a multi-step process that involves the formation of a thiazolidinedione ring and its subsequent coupling with a quinazolinone moiety. The general synthetic route can be outlined in the following key stages:

Stage 1: Synthesis of the Thiazolidinedione Core

The foundational thiazolidinedione ring is typically synthesized via the reaction of chloroacetic acid and thiourea in an acidic aqueous solution, followed by hydrolysis.

Stage 2: Knoevenagel Condensation

The active methylene group at the C-5 position of the thiazolidinedione ring undergoes a Knoevenagel condensation with an appropriate aromatic aldehyde, in this case, a p-hydroxybenzaldehyde derivative. This reaction is typically catalyzed by a weak base such as piperidine or pyrrolidine in a suitable solvent like ethanol or toluene under reflux conditions.

Stage 3: Reduction of the Benzylidene Intermediate

The resulting 5-benzylidene-2,4-thiazolidinedione intermediate is then reduced to the corresponding 5-benzyl-2,4-thiazolidinedione. This reduction of the exocyclic double bond can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or through catalytic hydrogenation (H2/Pd-C).

Stage 4: Coupling with the Quinazolinone Moiety

The final step involves the etherification of the hydroxyl group on the benzyl moiety with the quinazolinone side chain. This is typically an S_N2 reaction where the hydroxyl group acts as a nucleophile, attacking an electrophilic carbon on the quinazolinone precursor.

Experimental Protocol: Synthesis of Balaglitazone

The following is a representative, multi-step protocol for the synthesis of Balaglitazone based on established chemical principles for thiazolidinedione synthesis:

Step 1: Synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione

-

To a solution of thiazolidine-2,4-dione (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol, a catalytic amount of piperidine is added.

-

The reaction mixture is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.

Step 2: Reduction to 5-(4-hydroxybenzyl)thiazolidine-2,4-dione

-

The 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1 equivalent) is dissolved in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Sodium borohydride (NaBH4) (2-3 equivalents) is added portion-wise at 0°C.

-

The reaction is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 5-(4-hydroxybenzyl)thiazolidine-2,4-dione.

Step 3: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one

-

This quinazolinone intermediate is synthesized according to established literature procedures.

Step 4: Synthesis of Balaglitazone

-

To a solution of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), a base such as potassium carbonate (K2CO3) (1.5 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.

-

2-(chloromethyl)-3-methylquinazolin-4(3H)-one (1.1 equivalents) is then added, and the reaction mixture is heated to 60-80°C for 4-8 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled, poured into water, and the precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford Balaglitazone.

Mechanism of Action: Partial PPARγ Agonism

Balaglitazone exerts its therapeutic effects by acting as a partial agonist for PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.

Signaling Pathway

The binding of a ligand to PPARγ induces a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The partial agonism of Balaglitazone is characterized by a distinct interaction with the PPARγ ligand-binding pocket, leading to a unique receptor conformation. This results in the differential recruitment of transcriptional co-activators and co-repressors compared to full agonists. While full agonists strongly recruit co-activators like SRC1 and GRIP1, partial agonists like Balaglitazone may exhibit a different co-factor interaction profile, leading to a more selective modulation of gene expression. This differential gene regulation is believed to be the molecular basis for the improved side-effect profile of Balaglitazone.

Experimental Data

Preclinical Studies

Balaglitazone has demonstrated potent anti-hyperglycemic effects in various preclinical models of diabetes and insulin resistance.

| Parameter | Animal Model | Treatment | Result | Reference |

| PPARγ Activation (EC50) | Cell-based transactivation assay | Balaglitazone | 1.35 µM | |

| Anti-hyperglycemic Activity | db/db mice | Balaglitazone (3 mg/kg, p.o.) | More potent than rosiglitazone | |

| Glucose and Insulin Levels | Diet-induced obese rats | Balaglitazone (10 mg/kg, p.o.) | Suppressed overall glucose, decreased insulin levels | |

| Body Weight | Diet-induced obese rats | Balaglitazone (10 mg/kg, p.o.) | Increased body weight, comparable to 30 mg/kg pioglitazone | |

| Adiponectin Expression | L6 muscle cells | Rosiglitazone | Increased adiponectin mRNA and protein expression | |

| Leptin Levels | NIDDM patients | Troglitazone | Significantly reduced circulating leptin levels |

Experimental Protocol: In Vivo Anti-hyperglycemic Activity in db/db Mice

-

Animal Model: Male diabetic db/db mice are used as a model of type 2 diabetes and insulin resistance.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment, with free access to standard chow and water.

-

Grouping and Dosing: Mice are randomized into treatment groups based on their fasting blood glucose levels. Balaglitazone is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily for a specified period (e.g., 14 days). A vehicle control group and a positive control group (e.g., rosiglitazone) are included.

-

Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is taken, and then a glucose solution (e.g., 2 g/kg) is administered orally. Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin during the OGTT is calculated to assess glucose tolerance and insulin sensitivity.

Clinical Studies

The efficacy and safety of Balaglitazone have been evaluated in Phase III clinical trials. The BALaglitazone glucose Lowering Efficacy Trial (BALLET) was a key study that compared Balaglitazone with pioglitazone and a placebo in patients with type 2 diabetes on stable insulin therapy.

Table 2: Key Efficacy and Safety Outcomes from the BALLET Phase III Clinical Trial

| Parameter | Placebo | Balaglitazone (10 mg) | Balaglitazone (20 mg) | Pioglitazone (45 mg) |

| Change in HbA1c (%) | - | -0.99 (p < 0.0001) | -1.11 (p < 0.0001) | -1.22 (p < 0.0001) |

| Change in Fasting Serum Glucose (mmol/L) | - | Significant reduction | Significant reduction | Significant reduction |

| Weight Gain (kg) | - | Less than Pioglitazone | Similar to Pioglitazone | - |

| Fluid Retention | - | Less than Pioglitazone | Similar to Pioglitazone | - |

| Bone Mineral Density | - | No apparent reduction | No apparent reduction | Trend towards reduction |

The results of the BALLET trial demonstrated that Balaglitazone at doses of 10 mg and 20 mg provided clinically meaningful improvements in glycemic control, comparable to 45 mg of pioglitazone. Importantly, the 10 mg dose of Balaglitazone was associated with significantly less weight gain and fluid retention compared to pioglitazone.

Conclusion

Balaglitazone represents a promising development in the management of type 2 diabetes. Its unique profile as a partial PPARγ agonist offers the potential for effective glycemic control with an improved safety and tolerability profile compared to full agonists. The data from preclinical and clinical studies suggest that Balaglitazone can effectively lower blood glucose and HbA1c levels while minimizing the risk of common TZD-related side effects. Further research and long-term clinical data will be crucial in fully establishing the role of Balaglitazone in the therapeutic landscape of type 2 diabetes.

References

The Preclinical Profile of Balaglitazone: A Pharmacokinetic and Pharmacodynamic Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balaglitazone (DRF-2593, NN-2344) is a second-generation thiazolidinedione that acts as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Developed for the treatment of type 2 diabetes, it was designed to offer the therapeutic benefits of full PPARγ agonists, such as improved insulin sensitivity, with a potentially better safety profile regarding side effects like fluid retention and weight gain. Preclinical studies in various animal models of diabetes and obesity have demonstrated its efficacy in glycemic control. This technical guide provides a comprehensive overview of the publicly available preclinical pharmacokinetic and pharmacodynamic data for Balaglitazone, details the experimental protocols used in these studies, and illustrates the key signaling pathways involved in its mechanism of action. It is important to note that while extensive pharmacodynamic data is available, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and a complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile for Balaglitazone in preclinical models are not extensively reported in the public domain.

Introduction to Balaglitazone

Balaglitazone is a thiazolidinedione derivative that functions as a selective partial agonist for PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in other tissues like skeletal muscle and liver.[1][2] By partially activating PPARγ, Balaglitazone was developed with the aim of dissociating the desired insulin-sensitizing effects from the adverse effects associated with full PPARγ agonists.[3] Preclinical evidence suggests that Balaglitazone can effectively lower blood glucose and improve insulin sensitivity in animal models of type 2 diabetes.[4]

Pharmacodynamics of Balaglitazone in Preclinical Models

The pharmacodynamic effects of Balaglitazone have been evaluated in several preclinical models of insulin resistance and type 2 diabetes, most notably in genetically obese and diabetic db/db mice and in diet-induced obese (DIO) rats.

Efficacy in db/db Mice

Studies in db/db mice, a model of severe type 2 diabetes, have demonstrated the potent antihyperglycemic activity of Balaglitazone. Oral administration of Balaglitazone has been shown to be more potent than the full PPARγ agonist rosiglitazone in this model.[4]

Table 1: Summary of Pharmacodynamic Effects of Balaglitazone in db/db Mice

| Parameter | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Blood Glucose | db/db mice | 0.1 - 10.0 mg/kg/day (oral) for 9 days | Dose-dependent reduction in fasting blood glucose. At 3 mg/kg, showed more potent antihyperglycemic activity than rosiglitazone. | |

| Insulin Levels | db/db mice | Not specified | Decreased plasma insulin levels. | |

| Glucose Tolerance | db/db mice | 0.1 - 10.0 mg/kg/day (oral) for 9 days | Improved glucose tolerance in an oral glucose tolerance test (OGTT). |

Efficacy in Diet-Induced Obese (DIO) Rats

In a head-to-head comparison with the full agonist pioglitazone, Balaglitazone demonstrated equipotent glucose-lowering effects in male diet-induced obese rats. A key finding from these studies was the potentially improved safety profile of Balaglitazone concerning side effects commonly associated with full PPARγ agonists.

Table 2: Comparative Pharmacodynamic Effects of Balaglitazone and Pioglitazone in Diet-Induced Obese Rats

| Parameter | Balaglitazone (5 & 10 mg/kg) | Pioglitazone (10 & 30 mg/kg) | Vehicle | Reference(s) |

| Fasting Blood Glucose | Significantly lowered | Significantly lowered | No change | |

| Fasting Insulin | Significantly lowered | Significantly lowered | No change | |

| Glucose Tolerance (OGTT) | Improved | Improved | No change | |

| Body Weight | Increased | Increased (more pronounced at 30 mg/kg) | No significant change | |

| Body Fat Mass | Increased | Increased | No significant change | |

| Body Water Accumulation | No significant increase | Increased (at 30 mg/kg) | No significant change | |

| Bone Formation Marker (Osteocalcin) | No significant effect | Reduced | No significant change |

Pharmacokinetics of Balaglitazone in Preclinical Models

Mechanism of Action and Signaling Pathways

Balaglitazone exerts its therapeutic effects primarily through the partial activation of PPARγ.

PPARγ Signaling Pathway

As a partial agonist, Balaglitazone binds to the PPARγ receptor, leading to a conformational change that is distinct from that induced by full agonists. This results in the differential recruitment of co-activator and co-repressor proteins to the receptor complex. The Balaglitazone-PPARγ/RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This selective gene regulation is believed to be the basis for its improved side-effect profile.

The activation of PPARγ by Balaglitazone leads to the transcription of genes involved in:

-

Insulin Sensitization: Upregulation of genes that enhance insulin signaling, such as those involved in the insulin signaling cascade.

-

Glucose Metabolism: Increased expression of genes that promote glucose uptake and utilization in peripheral tissues.

-

Lipid Metabolism: Regulation of genes involved in fatty acid uptake, storage, and metabolism.

-

Adipokine Secretion: Modulation of the expression and secretion of adipokines, such as adiponectin, which have insulin-sensitizing and anti-inflammatory properties.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of Balaglitazone.

Animal Models

-

db/db Mice: Male diabetic db/db mice are a common model for type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor gene.

-

Diet-Induced Obese (DIO) Rats: Male rats fed a high-fat diet develop obesity, hyperinsulinemia, and insulin resistance, mimicking features of human metabolic syndrome.

Drug Administration

Balaglitazone and comparator compounds are typically formulated in a vehicle such as 0.2% carboxymethyl cellulose (CMC) with 0.4% Tween-80 in saline for oral administration (gavage).

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance.

-

Animal Preparation: Mice or rats are fasted overnight (typically 16-18 hours) with free access to water.

-

Baseline Measurement: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels.

-

Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.

-

Data Analysis: The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion.

Assessment of Insulin Sensitivity

Insulin sensitivity can be assessed through various methods, including:

-

Fasting Insulin Levels: Measurement of plasma insulin concentrations after an overnight fast. Lower fasting insulin levels in the presence of normal or low glucose suggest improved insulin sensitivity.

-

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This is a calculated index based on fasting glucose and insulin levels, providing an estimate of insulin resistance.

Body Composition Analysis

Changes in body composition (fat and water content) can be evaluated using techniques like Magnetic Resonance (MR) scanning.

Bone Formation Markers

The effect on bone metabolism can be assessed by measuring serum levels of bone formation markers, such as osteocalcin.

Conclusion

Balaglitazone has demonstrated robust glucose-lowering and insulin-sensitizing effects in preclinical models of type 2 diabetes. Its partial PPARγ agonism appears to translate to a favorable safety profile in animals, particularly with regard to fluid retention and effects on bone formation, when compared to full agonists. While the available pharmacodynamic data is compelling, the lack of publicly accessible, detailed pharmacokinetic and ADME data limits a complete understanding of its preclinical profile. The information presented in this guide summarizes the key preclinical findings and methodologies, providing a valuable resource for researchers in the field of metabolic drug discovery and development.

References

A Technical Guide to the Metabolic Pathways Influenced by Balaglitazone Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract

Balaglitazone (DRF-2593) is a second-generation thiazolidinedione (TZD) that acts as a partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] As a key regulator of glucose and lipid metabolism, PPARγ is a significant target for Type 2 Diabetes Mellitus (T2DM) therapies.[3] Balaglitazone's partial agonism is designed to provide robust glycemic control comparable to full agonists like pioglitazone, while potentially offering a more favorable safety profile, particularly concerning side effects such as fluid retention, weight gain, and bone density loss.[1][4] This document provides an in-depth technical overview of the metabolic pathways modulated by Balaglitazone, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the core signaling cascades.

Core Mechanism of Action: PPARγ Signaling

The primary mechanism of Balaglitazone involves its binding to and partial activation of PPARγ, a nuclear receptor that is highly expressed in adipose tissue and plays a central role in adipogenesis, lipid metabolism, and insulin sensitivity. Upon activation by a ligand like Balaglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This modulation leads to a cascade of downstream metabolic effects.

Influence on Key Metabolic Pathways

Balaglitazone's activation of the PPARγ pathway instigates significant changes across interconnected metabolic networks, primarily affecting glucose homeostasis, lipid metabolism, and adipocyte function.

Glucose Metabolism and Insulin Sensitivity

A primary therapeutic outcome of Balaglitazone treatment is the improvement of glycemic control. By activating PPARγ, Balaglitazone enhances insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver. This leads to more efficient glucose utilization and a reduction in hepatic glucose output. Clinical studies have demonstrated that Balaglitazone significantly lowers both fasting serum glucose and postprandial glucose levels, resulting in clinically meaningful reductions in hemoglobin A1c (HbA1c).

Lipid Metabolism

PPARγ is a master regulator of lipid metabolism. Balaglitazone treatment influences several aspects of this pathway:

-

Triglyceride Reduction: It effectively lowers serum triglyceride levels.

-

Fatty Acid Metabolism: It promotes the uptake and storage of fatty acids in adipocytes, thereby reducing circulating free fatty acid (FFA) levels. Thiazolidinediones have been shown to upregulate genes involved in fatty acid uptake, binding, and β-oxidation within adipose tissue.

-

Lipoprotein Lipase (LPL): Treatment with TZDs has been associated with an increase in LPL mass and activity, which facilitates the hydrolysis of triglycerides from circulating lipoproteins.

Adipokine Modulation

Balaglitazone treatment alters the secretion profile of adipokines, hormones produced by fat cells. A key effect is the upregulation of adiponectin , an insulin-sensitizing hormone. Increased adiponectin levels are believed to be a major contributor to the therapeutic effects of TZDs, mediating improvements in both glucose and lipid metabolism.

Mitochondrial Function

Preclinical studies with related TZD compounds like pioglitazone suggest a positive impact on mitochondrial health. These effects include the induction of mitochondrial biogenesis (the creation of new mitochondria) and an increase in the expression of genes involved in fatty acid oxidation within adipose tissue. By enhancing the oxidative capacity of fat cells, Balaglitazone may contribute to improved lipid homeostasis and reduced lipotoxicity.

Quantitative Data from Clinical Trials

The BALaglitazone glucose Lowering Efficacy Trial (BALLET) provided key data on the efficacy and safety of Balaglitazone compared to placebo and the full PPARγ agonist, pioglitazone.

Table 1: Glycemic Control Outcomes (26 Weeks)

| Parameter | Placebo | Balaglitazone (10 mg) | Balaglitazone (20 mg) | Pioglitazone (45 mg) |

|---|---|---|---|---|

| Change in HbA1c (%) | - | -0.99 (p < 0.0001) | -1.11 (p < 0.0001) | -1.22 (p < 0.0001) |

| Fasting Serum Glucose | No significant change | Significant reduction | Significant reduction | Significant reduction |

Table 2: Safety and Tolerability Outcomes (26 Weeks)

| Parameter | Placebo | Balaglitazone (10 mg) | Balaglitazone (20 mg) | Pioglitazone (45 mg) |

|---|---|---|---|---|

| Weight Gain & Fluid Retention | Baseline | Less than Pio 45 mg & Bala 20 mg | Similar to Pio 45 mg | Significant increase |

| Bone Mineral Density | No change | No apparent reduction | No apparent reduction | Trend towards reduction |

Note: All comparisons are relative to the placebo group unless otherwise stated.

Experimental Protocols

The methodologies employed in clinical and preclinical studies are crucial for interpreting the effects of Balaglitazone.

BALLET Phase III Clinical Trial Protocol

-

Objective: To establish the glucose-lowering effects and safety parameters of Balaglitazone in diabetic patients on stable insulin therapy.

-

Design: A 26-week, randomized, double-blind, parallel-group, placebo- and active comparator-controlled study.

-

Population: 409 subjects with type 2 diabetes on stable insulin therapy, recruited from three countries.

-

Intervention Groups:

-

Placebo (once daily)

-

Balaglitazone (10 mg, once daily)

-

Balaglitazone (20 mg, once daily)

-

Pioglitazone (45 mg, once daily)

-

-

Primary Endpoint: Absolute change in Hemoglobin A1c (HbA1c) from baseline to 26 weeks.

-

Secondary Endpoints:

-

Change in Fasting Serum Glucose (FSG).

-

Changes in body composition (fat and fluid accumulation) and bone mineral density, measured by Dual-Energy X-ray Absorptiometry (DEXA).

-

In Vitro PPARγ Activation Assay

-

Objective: To determine the potency of Balaglitazone as a PPARγ agonist.

-

Methodology: A cell-based assay was conducted using Human Embryonic Kidney (HEK293) cells.

-

Procedure:

-

HEK293 cells were transfected with a construct expressing a fused PPARγ protein.

-

Transfected cells were treated with varying concentrations of Balaglitazone.

-

Activation of PPARγ was measured, likely via a reporter gene system.

-

-

Key Result: Balaglitazone demonstrated sigmoid activation of PPARγ with an EC50 value of 1.35 μM.

Conclusion

Balaglitazone exerts its therapeutic effects by acting as a partial agonist of PPARγ, a master transcriptional regulator of metabolism. Through this mechanism, it improves glycemic control by enhancing insulin sensitivity and influences lipid metabolism by promoting fatty acid uptake into adipocytes and reducing circulating triglycerides. Clinical data from the BALLET trial confirms its efficacy in reducing HbA1c and fasting glucose to a degree comparable with the full agonist pioglitazone. Importantly, the 10 mg dose of Balaglitazone demonstrated a superior safety profile regarding fluid retention, weight gain, and bone mineral density, highlighting the potential benefits of partial PPARγ agonism in the treatment of type 2 diabetes. These findings underscore the importance of Balaglitazone as a modulator of key metabolic pathways with a potentially improved therapeutic window.

References

- 1. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Balaglitazone: A Second-Generation Thiazolidinedione - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balaglitazone (DRF-2593) is a second-generation thiazolidinedione (TZD) developed as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Unlike full PPARγ agonists such as pioglitazone and rosiglitazone, balaglitazone was designed to retain the insulin-sensitizing and glucose-lowering efficacy of the TZD class while mitigating the characteristic side effects, including weight gain, fluid retention, and bone loss.[3][4] Preclinical and Phase III clinical trial data demonstrated that balaglitazone offers robust glycemic control comparable to full agonists but with an improved safety and tolerability profile, particularly at lower doses.[3] This document provides a comprehensive technical overview of balaglitazone, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to Second-Generation Thiazolidinediones

The TZD class of drugs exerts its anti-diabetic effects by improving insulin sensitivity in peripheral tissues, primarily adipose tissue, skeletal muscle, and the liver. The molecular target of TZDs is PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. First-generation, full PPARγ agonists like pioglitazone and rosiglitazone robustly activate the receptor, leading to broad transcriptional changes. While effective in controlling hyperglycemia, this extensive activation is also linked to undesirable side effects.

The development of second-generation TZDs, such as balaglitazone, was driven by the concept of Selective PPARγ Modulation (SPPARM). The goal was to identify partial agonists that could induce a specific conformational change in the PPARγ receptor. This selective modulation aims to dissociate the transcriptional pathways responsible for improving insulin sensitivity from those that lead to adverse effects. Balaglitazone emerged as a prominent candidate from this effort, demonstrating partial agonistic properties in vitro and a better safety profile in preclinical models.

Mechanism of Action: Partial PPARγ Agonism

Balaglitazone functions as a selective partial agonist for the human PPARγ receptor with an EC50 of 1.351 μM. Its mechanism is centered on differential activation of the PPARγ signaling pathway.

PPARγ Signaling Pathway

In its basal state, the PPARγ/Retinoid X Receptor (RXR) heterodimer is bound to DNA at specific sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex is typically associated with corepressor proteins, which inhibit gene transcription.

Upon binding a full agonist, PPARγ undergoes a significant conformational change. This change causes the dissociation of the corepressor complex and facilitates the recruitment of a suite of coactivator proteins. This large coactivator complex then initiates robust transcription of a wide array of target genes involved in adipogenesis, lipid metabolism, and insulin signaling, but also those linked to side effects.

Balaglitazone's partial agonism induces a distinct conformational change in the PPARγ receptor. This leads to a more selective pattern of cofactor recruitment. It is hypothesized that partial agonists may preferentially recruit certain coactivators while failing to recruit others that are necessary for the full spectrum of gene transcription seen with full agonists. This differential gene expression is the molecular basis for separating the therapeutic benefits from the adverse effects.

Quantitative Data

In Vitro Receptor Activity

Quantitative analysis of balaglitazone's interaction with the PPARγ receptor is crucial for understanding its potency and partial agonist nature. While specific binding affinity (Ki) data for balaglitazone is not publicly available, its effective concentration for 50% activation (EC50) has been determined. For comparison, binding affinities for full agonists are provided.

| Compound | Receptor | Parameter | Value | Reference |

| Balaglitazone | Human PPARγ | EC50 | 1.351 µM | |

| Balaglitazone | Human PPARγ | Max Activation | ~52% (vs. full agonists) | |

| Pioglitazone | Human PPARγ | Ki | 470 nM | |

| Rosiglitazone | Human PPARγ | Ki | 40 nM | |

| Note: Ki values for pioglitazone and rosiglitazone are sourced from various pharmacology databases and are provided for context. A direct comparison requires Ki data for balaglitazone, which is not available. |

Phase III Clinical Trial Efficacy (Study 307 / BALLET)

The primary Phase III study was a 26-week, randomized, double-blind, placebo- and active comparator-controlled trial involving 409 patients with type 2 diabetes on stable insulin therapy. The study compared two doses of balaglitazone against placebo and the full agonist pioglitazone.

| Treatment Group (add-on to insulin) | Change in HbA1c (from baseline vs. Placebo) | Change in Fasting Plasma Glucose (FPG) (from baseline vs. Placebo) | Reference |

| Balaglitazone 10 mg | -0.99% | -1.42 mmol/L | |

| Balaglitazone 20 mg | -1.11% | -1.80 mmol/L | |

| Pioglitazone 45 mg | -1.22% | -1.35 mmol/L |

Phase III Clinical Trial Safety and Tolerability Profile

A key objective was to assess the safety profile, particularly the class-specific side effects of TZDs. The 10 mg dose of balaglitazone showed a favorable profile compared to pioglitazone.

| Adverse Effect Category | Balaglitazone 10 mg | Balaglitazone 20 mg | Pioglitazone 45 mg | Reference |

| Water Retention / Edema | Less than Pioglitazone | Similar to Pioglitazone | - | |

| Fat Accumulation / Weight Gain | Less than Pioglitazone | Similar to Pioglitazone | - | |

| Bone Mineral Density Loss | No apparent reduction | No apparent reduction | Trend towards reduction | |

| Note: Data is based on qualitative and comparative statements from published results. Specific quantitative values for weight gain (kg) or edema incidence (%) for balaglitazone are not publicly available. |

Pharmacokinetic Parameters

Detailed pharmacokinetic data for balaglitazone (e.g., Cmax, Tmax, half-life) in humans have not been publicly reported. For context, the parameters for other TZDs are provided below.

| Compound | Tmax (hours) | Half-life (t1/2, hours) | Metabolism |

| Balaglitazone | Not Reported | Not Reported | Not Reported |

| Pioglitazone | ~1.5 | ~9 | CYP2C8, CYP3A4 |

| Rosiglitazone | ~1 | ~3-4 | CYP2C8, CYP2C9 |

Experimental Protocols

PPARγ Competitive Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the PPARγ receptor.

Methodology:

-

Receptor Preparation: The Ligand Binding Domain (LBD) of human PPARγ is expressed as a recombinant protein (e.g., in E. coli) and purified.

-

Radioligand: A high-affinity radiolabeled PPARγ agonist, such as [³H]-Rosiglitazone, is used at a fixed concentration (typically near its Kd value).

-

Competition: The PPARγ-LBD is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., balaglitazone).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complex.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based PPARγ Transactivation Assay (General Protocol)

This functional assay measures the ability of a compound to activate the transcriptional activity of PPARγ inside a living cell.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.

-

Transfection: The cells are transiently transfected with two plasmids:

-

Expression Plasmid: Encodes a chimeric receptor consisting of the PPARγ LBD fused to a GAL4 DNA-binding domain.

-

Reporter Plasmid: Contains a luciferase reporter gene downstream of a GAL4 Upstream Activation Sequence (UAS).

-

-

Treatment: The transfected cells are incubated with various concentrations of the test compound (e.g., balaglitazone).

-

Activation & Expression: If the compound binds to and activates the PPARγ-LBD, the chimeric receptor binds to the UAS and drives the expression of the luciferase gene.

-

Lysis and Detection: After the incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.

-

Data Analysis: Luminescence values are plotted against the log concentration of the compound to generate a dose-response curve and determine the EC50 and the maximal activation level relative to a full agonist.

Phase III Clinical Trial Protocol (NCT00515632 Synopsis)

-

Objective: To determine the efficacy and safety of balaglitazone (10 mg and 20 mg) as an add-on therapy compared to placebo and pioglitazone (45 mg) in patients with type 2 diabetes inadequately controlled on stable insulin therapy.

-

Design: A 26-week, multicenter, randomized, double-blind, parallel-group study.

-

Population: 409 subjects with type 2 diabetes, BMI ≥ 25.0 kg/m ², and HbA1c ≥ 7.0% on stable insulin therapy (≥ 30 U/day).

-

Intervention Arms:

-

Placebo (once daily)

-

Balaglitazone 10 mg (once daily)

-

Balaglitazone 20 mg (once daily)

-

Pioglitazone 45 mg (once daily)

-

-

Primary Endpoint: Absolute change in HbA1c from baseline to 26 weeks.

-

Secondary Endpoints: Change in fasting serum glucose, body composition (fat and fluid mass via Dual-Energy X-ray Absorptiometry - DEXA), and bone mineral density (DEXA).

Conclusion

Balaglitazone represents a significant effort in rational drug design to refine the therapeutic index of the TZD class. As a partial PPARγ agonist, it successfully demonstrated in a Phase III clinical trial the potential to separate the desired glucose-lowering effects from the dose-limiting side effects associated with full PPARγ activation. The clinical data, particularly for the 10 mg dose, showed glycemic control approaching that of high-dose pioglitazone but with a markedly improved profile regarding weight gain, fluid retention, and bone health. Although the development of balaglitazone was discontinued, the extensive data gathered provides a valuable technical blueprint for the development of future SPPARMs and other targeted therapies for metabolic diseases. The principles of selective receptor modulation embodied by balaglitazone continue to be a key strategy for drug development professionals seeking to optimize efficacy while minimizing mechanism-based toxicity.

References

- 1. Dr. Reddy's Laboratories, Inc.'s and Rheoscience A/S Announce Headline Results from First Phase III Clinical Trial of Balaglitazone (DRF 2593) - BioSpace [biospace.com]

- 2. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dr. Reddy's and Rheoscience announce headline results from First Phase III clinical trial of Balaglitazone - Dr.Reddy's Laboratories Ltd. [drreddys.com]

- 4. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Balaglitazone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balaglitazone (also known as DRF-2593) is a second-generation thiazolidinedione that acts as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism, PPARγ is a significant therapeutic target for type 2 diabetes.[3][4] Unlike full agonists, Balaglitazone's partial agonism suggests a potential for a more favorable safety profile, particularly concerning side effects such as fluid retention and weight gain observed with earlier compounds in this class.[2] This guide provides an in-depth overview of the in vitro methodologies used to characterize the biological activity of Balaglitazone, presenting key data, detailed experimental protocols, and visual workflows to support further research and development.

Mechanism of Action: Partial PPARγ Agonism

Balaglitazone exerts its effects by binding to the ligand-binding pocket of the PPARγ nuclear receptor. This binding event induces a conformational change in the receptor, though distinct from that caused by full agonists. This alternative conformation leads to the differential recruitment and displacement of transcriptional co-activators and co-repressors. Consequently, Balaglitazone modulates the transcription of a specific set of PPARγ target genes, leading to its characteristic biological responses. This selective modulation is the basis for its classification as a selective PPARγ modulator (SPPARM).

The partial agonism of Balaglitazone is a key feature. In vitro studies have shown that it produces a submaximal response compared to full PPARγ agonists like rosiglitazone. When co-administered, increasing concentrations of Balaglitazone can reduce the maximal activity of a full agonist to its own level, demonstrating competitive antagonism at higher concentrations.

Quantitative Biological Activity

The in vitro activity of Balaglitazone has been quantified in various assays. The following tables summarize the key parameters reported in the literature.

Table 1: PPARγ Activation

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 1.351 µM | Cell-based transactivation assay | |

| Maximal Activity | N/A | ~52% of full agonist | Cell-based transactivation assay |

Table 2: Effects on Doxorubicin Cytotoxicity in Leukemia Cells

| Cell Line | Parameter | Condition | Value | Reference |

| K562 | IC50 | Doxorubicin + Balaglitazone | 0.117 µM | |

| K562/DOX (resistant) | IC50 | Doxorubicin + Balaglitazone | 0.53 µM |

Key In Vitro Assays and Experimental Protocols

The characterization of Balaglitazone's biological activity relies on a suite of established in vitro assays.

PPARγ Transactivation Assay

This assay directly measures the ability of a compound to activate the PPARγ receptor and initiate the transcription of a reporter gene.

-

Objective: To determine the potency (EC50) and efficacy (maximal activation) of Balaglitazone as a PPARγ agonist.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous PPARγ expression.

-

Methodology:

-

Transfection: Co-transfect HEK293 cells with two plasmids:

-

An expression vector containing the human PPARγ gene fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS), upstream of a reporter gene such as luciferase.

-

-

Treatment: Following transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of Balaglitazone, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Detection: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal activation relative to the full agonist.

-

Adipocyte Differentiation Assay

This assay assesses the ability of Balaglitazone to promote the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a hallmark of PPARγ activation.

-

Objective: To visually and quantitatively assess the adipogenic potential of Balaglitazone.

-

Cell Line: 3T3-L1 murine preadipocytes are the standard model for this assay.

-

Methodology:

-

Cell Seeding: Plate 3T3-L1 preadipocytes and grow them to confluence.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with a differentiation medium containing:

-

DMEM with high glucose and 10% Fetal Bovine Serum (FBS).

-

A differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

Varying concentrations of Balaglitazone or a positive control (e.g., rosiglitazone).

-

-

Maintenance: After 2-3 days, replace the medium with a maintenance medium containing DMEM, 10% FBS, and 1 µg/mL insulin, along with the respective concentrations of Balaglitazone. Replenish this medium every 2-3 days.

-

Assessment of Differentiation (Day 8-10):

-

Oil Red O Staining: Fix the cells with formalin and stain with Oil Red O solution, which specifically stains neutral lipids in the accumulated droplets bright red.

-

Microscopy: Visualize and capture images of the stained cells to assess the degree of lipid accumulation.

-

Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at ~510 nm to quantify the amount of lipid accumulation.

-

-

Glucose Uptake Assay

This functional assay measures the effect of Balaglitazone on the uptake of glucose into insulin-sensitive cells, such as muscle or fat cells.

-

Objective: To determine if Balaglitazone enhances insulin-stimulated or basal glucose uptake.

-

Cell Lines: Differentiated L6 rat myotubes or 3T3-L1 adipocytes are commonly used.

-

Methodology:

-

Cell Differentiation: Differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into adipocytes as per established protocols.

-

Pre-treatment: Treat the differentiated cells with various concentrations of Balaglitazone for a specified period (e.g., 24-48 hours).

-

Serum Starvation: Before the assay, serum-starve the cells (e.g., in serum-free DMEM for 3-4 hours) to establish a basal state.

-

Insulin Stimulation: Treat the cells with or without a submaximal concentration of insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes) in a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Glucose Uptake: Add a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, and incubate for a short time (e.g., 5-10 minutes).

-

Lysis and Scintillation Counting: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts to total protein content and express the results as fold change over the vehicle-treated control.

-

Gene Expression Analysis

This assay identifies the downstream target genes regulated by Balaglitazone, providing insight into its specific molecular effects.

-

Objective: To quantify changes in the mRNA levels of PPARγ target genes involved in metabolism and inflammation.

-

Cell Lines: Differentiated 3T3-L1 adipocytes, human primary adipocytes, or macrophage cell lines (e.g., RAW 264.7).

-

Methodology:

-

Cell Treatment: Treat the appropriate cell type with Balaglitazone at a relevant concentration (e.g., near its EC50) for a suitable duration (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers specific for target genes, and a fluorescent dye (e.g., SYBR Green).

-

Target Genes of Interest:

-

Metabolism: Adiponectin (ADIPOQ), Fatty acid binding protein 4 (FABP4/aP2), Glucose transporter type 4 (GLUT4/SLC2A4).

-

Inflammation: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6).

-

-

-

Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in Balaglitazone-treated cells compared to vehicle-treated controls using the ΔΔCt method.

-

In Vitro Anti-Inflammatory Assays

These assays evaluate the potential of Balaglitazone to suppress inflammatory responses in immune cells, a known effect of PPARγ activation.

-

Objective: To measure the inhibitory effect of Balaglitazone on the production of pro-inflammatory mediators.

-

Cell Line: Murine macrophage-like cell line RAW 264.7 or human monocyte-derived macrophages (THP-1).

-

Methodology:

-

Cell Seeding and Pre-treatment: Plate the macrophage cells and pre-treat with various concentrations of Balaglitazone for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cell culture medium.

-

Incubation: Co-incubate the cells with Balaglitazone and LPS for a defined period (e.g., 18-24 hours).

-

Mediator Quantification:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify the concentration of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Plot the concentration of the inflammatory mediator against the concentration of Balaglitazone to determine its inhibitory effect and calculate IC50 values where applicable.

-

Conclusion

The in vitro characterization of Balaglitazone confirms its role as a selective partial agonist of PPARγ. Through a combination of transactivation, differentiation, functional, and gene expression assays, a clear profile of its biological activity can be established. Its potency, demonstrated by a low micromolar EC50 for PPARγ activation, and its partial agonism are defining features that underpin its therapeutic potential. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced molecular mechanisms of Balaglitazone and other selective PPARγ modulators.

References

Balaglitazone's Effect on Gene Expression and Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balaglitazone is a second-generation thiazolidinedione (TZD) that acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This selective modulation of PPARγ leads to a distinct pattern of gene expression compared to full agonists, potentially contributing to its different clinical profile, including a reduced incidence of side effects such as fluid retention and fat accumulation.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying balaglitazone's effects on gene expression and transcription, supported by available data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Partial PPARγ Agonism

Balaglitazone exerts its effects by binding to and partially activating PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, adipogenesis, and inflammation.[1][2] As a partial agonist, balaglitazone induces a specific conformational change in the PPARγ receptor, leading to differential recruitment of coactivators and corepressors compared to full agonists. This results in a selective modulation of target gene transcription.

The activation of PPARγ by balaglitazone leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or suppressing their transcription.

Figure 1: Balaglitazone's core mechanism of action through PPARγ activation.

Effects on Gene Expression: Quantitative Data

Regulation of Genes Involved in Multidrug Resistance

One study has shown that balaglitazone can reverse P-glycoprotein-mediated multidrug resistance in leukemia cells. This effect is achieved through the upregulation of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) and the subsequent downregulation of the ABCB1 gene, which encodes for P-glycoprotein (P-gp), a drug efflux pump.

| Gene | Organism/Cell Line | Treatment | Fold Change (mRNA) | Protein Change | Reference |

| PTEN | Human Leukemia (K562/DOX) | Balaglitazone | Upregulated (exact fold change not specified) | Upregulated | |

| ABCB1 (P-gp) | Human Leukemia (K562/DOX) | Balaglitazone | Downregulated (exact fold change not specified) | Downregulated |

Table 1: Effect of Balaglitazone on Multidrug Resistance-Associated Gene Expression.

Comparative Gene Expression Data from Other Thiazolidinediones

To provide a broader context, the following table summarizes the effects of other TZDs on key genes involved in adipogenesis, glucose metabolism, and inflammation. It is anticipated that balaglitazone would have a similar, though potentially quantitatively different, regulatory effect on these genes.

| Gene | Gene Function | TZD | Tissue/Cell Line | Fold Change (mRNA) | Reference |

| PPARG | Master regulator of adipogenesis | Rosiglitazone | 3T3-L1 Adipocytes | Upregulated | (Data from related studies) |

| CEBPA | Adipogenic transcription factor | Rosiglitazone | 3T3-L1 Adipocytes | Upregulated | (Data from related studies) |

| FABP4 (aP2) | Fatty acid binding protein | Pioglitazone | 3T3-F442A Adipocytes | Upregulated | (Data from related studies) |

| SLC2A4 (GLUT4) | Insulin-responsive glucose transporter | Troglitazone | Rat Adipocytes | ~1.5-fold increase | |

| ADIPOQ (Adiponectin) | Insulin-sensitizing adipokine | Pioglitazone | Human Adipose Tissue | No significant change | |

| LEP (Leptin) | Satiety hormone | Pioglitazone | Human Adipose Tissue | Decreased | |

| TNF (TNF-α) | Pro-inflammatory cytokine | Pioglitazone | Human Monocytes/Lymphocytes | Decreased | |

| IL6 | Pro-inflammatory cytokine | Pioglitazone | Human Monocytes/Lymphocytes | Decreased |

Table 2: Comparative Gene Expression Changes Induced by Other Thiazolidinediones.

Key Signaling Pathways Modulated by Balaglitazone

Adipogenesis and Lipid Metabolism

As a PPARγ agonist, balaglitazone is expected to promote the differentiation of preadipocytes into mature adipocytes. This process involves a cascade of gene expression changes, including the upregulation of key transcription factors like CEBPA and adipocyte-specific genes such as FABP4 (aP2).

Figure 2: Signaling pathway of balaglitazone-induced adipogenesis.

Anti-Inflammatory Effects

PPARγ activation is known to have anti-inflammatory effects. This is partly achieved by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. Consequently, the expression of pro-inflammatory cytokines like TNF-α and IL-6 is suppressed.

Figure 3: Anti-inflammatory signaling pathway of balaglitazone.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of balaglitazone on gene expression.

Cell Culture and Adipocyte Differentiation

This protocol is adapted for the 3T3-L1 cell line, a common model for studying adipogenesis.

-

Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) and allow them to reach confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin. Add balaglitazone at the desired concentration (e.g., 1-10 µM).

-

Maintenance (Day 2 onwards): After 48 hours, replace the differentiation medium with adipocyte maintenance medium (DMEM, 10% FBS, and 1.7 µM insulin), containing balaglitazone.

-

Maturation: Change the maintenance medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.

-

Assessment of Differentiation: Lipid accumulation can be visualized and quantified by Oil Red O staining.

References

Balaglitazone: An In-depth Technical Review of Early-Stage Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balaglitazone (also known as DRF-2593) is a second-generation thiazolidinedione that acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Developed by Dr. Reddy's Laboratories, it was investigated for the treatment of type 2 diabetes mellitus. As a partial agonist, Balaglitazone was designed to offer the therapeutic benefits of full PPARγ agonists, such as improved insulin sensitivity and glycemic control, while potentially mitigating the associated adverse effects like fluid retention, weight gain, and bone loss.[1][3] This technical guide provides a comprehensive overview of the available early-stage clinical trial findings for Balaglitazone, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action: Partial PPARγ Agonism

Balaglitazone selectively binds to and partially activates PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, and inflammation.[4]

As a partial agonist, Balaglitazone is thought to induce a specific conformational change in the PPARγ receptor that differs from that induced by full agonists. This may lead to a differential recruitment of coactivators and corepressors, resulting in a more selective modulation of gene expression and, consequently, a more favorable clinical profile.

Figure 1: Simplified signaling pathway of Balaglitazone's mechanism of action.

Early-Stage Clinical Trial Findings: An Overview

While detailed quantitative data from Phase I and Phase II clinical trials of Balaglitazone are not extensively available in the public domain, high-level summaries indicate that the early clinical development program demonstrated promising results.

Phase I Clinical Trials

Specific data regarding the pharmacokinetics, safety, and tolerability of Balaglitazone in healthy volunteers from Phase I studies are not publicly available. These studies are crucial for determining the initial safety profile, dose-limiting toxicities, and the pharmacokinetic parameters that inform dosing for subsequent trials.

Phase II Clinical Trials

Information from press releases and reviews suggests that Phase II clinical trials of Balaglitazone in patients with type 2 diabetes demonstrated glucose-lowering capabilities. A notable finding from these early studies was the observation that Balaglitazone appeared to be "body-weight neutral," a significant potential advantage over full PPARγ agonists which are often associated with weight gain. However, specific quantitative data on dose-ranging, efficacy endpoints (e.g., changes in HbA1c, fasting plasma glucose, or lipid profiles), and detailed adverse event profiles from these Phase II studies have not been published.

Late-Stage Clinical Trial Findings: The BALLET Study (Phase III)

The most comprehensive publicly available data for Balaglitazone comes from the Phase III "BALaglitazone glucose Lowering Efficacy Trial" (BALLET), also known as Study 307. This study provides valuable insights into the efficacy and safety of Balaglitazone in a larger patient population.

Experimental Protocol: BALLET Study (NCT00515632)

-

Study Design: A 26-week, multicenter, randomized, double-blind, placebo- and active comparator-controlled, parallel-group study.

-

Patient Population: 409 patients with type 2 diabetes who were on stable insulin therapy.

-

Treatment Arms:

-

Balaglitazone 10 mg once daily

-

Balaglitazone 20 mg once daily

-

Pioglitazone 45 mg once daily (active comparator)

-

Placebo once daily

-

-

Primary Endpoint: Change in hemoglobin A1c (HbA1c) from baseline to 26 weeks.

-

Secondary Endpoints: Changes in fasting plasma glucose, body weight, body composition (measured by dual-energy X-ray absorptiometry - DEXA), and the incidence of edema.

Figure 2: Experimental workflow of the Phase III BALLET study.

Efficacy and Safety Data from the BALLET Study

The BALLET study met its primary endpoint, demonstrating significant reductions in HbA1c for both doses of Balaglitazone compared to placebo.

Table 1: Glycemic Control Outcomes from the BALLET Study

| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Fasting Plasma Glucose from Baseline (mmol/L) |

| Balaglitazone 10 mg | -0.99 | -1.42 |

| Balaglitazone 20 mg | -1.11 | -1.80 |

| Pioglitazone 45 mg | -1.22 | -1.35 |

| Placebo | (Reference) | (Reference) |

Table 2: Key Safety and Tolerability Findings from the BALLET Study

| Adverse Event | Balaglitazone 10 mg | Balaglitazone 20 mg | Pioglitazone 45 mg |

| Water Retention | Less than Pioglitazone 45 mg | Similar to Pioglitazone 45 mg | - |

| Fat Accumulation | Less than Pioglitazone 45 mg | Similar to Pioglitazone 45 mg | - |

| Weight/BMI Gain | Lower than Pioglitazone 45 mg | Similar to Pioglitazone 45 mg | - |

| Bone Loss | No significant effect observed | No significant effect observed | Trend towards reduction |

The results of the BALLET study indicated that Balaglitazone, particularly at the 10 mg dose, offered a favorable balance of glycemic control and a better safety profile with regard to fluid retention, weight gain, and bone health compared to the full PPARγ agonist, pioglitazone.

Summary and Future Directions

The available clinical data for Balaglitazone, primarily from the Phase III BALLET study, suggest that it is an effective glucose-lowering agent with a potentially improved safety and tolerability profile compared to full PPARγ agonists. The findings of less weight gain, fluid retention, and no apparent adverse effects on bone density at the 10 mg dose are clinically significant.

However, a notable gap remains in the publicly accessible data from the early-stage Phase I and II clinical trials. Detailed information on the pharmacokinetics, dose-response relationship for efficacy and safety, and a comprehensive characterization of the adverse event profile in the initial stages of clinical development would be invaluable for a complete understanding of Balaglitazone's clinical pharmacology.

Despite the promising results from the BALLET study, the development of Balaglitazone was reportedly halted due to a lack of promoting partners. Nevertheless, the clinical findings for Balaglitazone contribute to the body of evidence supporting the development of selective PPARγ modulators as a therapeutic strategy to harness the beneficial metabolic effects of PPARγ activation while minimizing the mechanism-based side effects. Further research into this class of compounds is warranted.

References

- 1. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Balaglitazone In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the in vitro activity of Balaglitazone, a selective partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The following assays are essential for understanding its mechanism of action and cellular effects, particularly in the context of metabolic disease research.

Introduction

Balaglitazone (also known as DRF-2593) is a second-generation thiazolidinedione that acts as a selective partial agonist for PPARγ.[1][2] As a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, PPARγ is a significant target for type 2 diabetes therapeutics.[3][4] Balaglitazone's partial agonism is of particular interest as it may offer a better safety profile, with potentially reduced side effects such as fluid retention and weight gain compared to full PPARγ agonists.[1] In vitro cell-based assays are fundamental for quantifying the potency and efficacy of compounds like Balaglitazone at the cellular level.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Balaglitazone in relevant in vitro assays.

Table 1: PPARγ Transactivation Activity of Balaglitazone

| Parameter | Cell Line | Value | Reference Compound |

| EC₅₀ | HEK293 | 1.35 µM | Rosiglitazone (Full Agonist) |

| Maximal Activation | Not Specified | ~52% of full agonist | Rosiglitazone (Full Agonist) |

Table 2: Comparative Effects of Balaglitazone and Full Agonists

| Effect | Balaglitazone | Full Agonists (e.g., Rosiglitazone) |

| PPARγ Activation | Partial | Full |

| Adipocyte Differentiation | Promotes differentiation | Strongly promotes differentiation |

| Fluid Retention (in vivo) | Reduced incidence | Higher incidence |

| Fat Accumulation (in vivo) | Reduced incidence | Higher incidence |

Signaling Pathway

Balaglitazone exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor. This binding event causes a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The PPARγ/RXRα heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in adipocyte differentiation, glucose uptake, and lipid metabolism.

Caption: Balaglitazone activates the PPARγ signaling pathway.

Experimental Protocols

PPARγ Transactivation Assay (HEK293 Cells)

This assay quantifies the ability of Balaglitazone to activate PPARγ, leading to the expression of a reporter gene (e.g., luciferase).

Workflow Diagram:

Caption: Workflow for the PPARγ transactivation assay.

Methodology:

-

Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well white, clear-bottom assay plate at a density of 3 x 10⁴ cells per well.

-

Incubate at 37°C, 5% CO₂ for 24 hours.

-

-

Transfection:

-

Prepare a transfection mix containing:

-

A mammalian expression vector for human PPARγ.

-

A reporter vector containing multiple copies of a PPRE upstream of a luciferase gene.

-

A control vector (e.g., β-galactosidase or Renilla luciferase) for normalization.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Balaglitazone (e.g., from 0.01 µM to 100 µM) in assay medium (DMEM with 0.5% DMSO).

-

Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1 µM Rosiglitazone).

-

Remove the transfection medium and add the compound dilutions to the respective wells.

-

Incubate for 18-24 hours.

-

-

Luminescence Measurement:

-

Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase assay substrate to each well.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase activity to the control reporter activity.

-

Plot the normalized luminescence against the log concentration of Balaglitazone.

-

Calculate the EC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.

-

Adipocyte Differentiation Assay (3T3-L1 Cells)

This assay assesses the potential of Balaglitazone to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.

Workflow Diagram:

Caption: Workflow for the 3T3-L1 adipocyte differentiation assay.

Methodology:

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% Calf Serum.

-

Seed cells in a 24-well or 48-well plate and grow until they reach 100% confluence (Day -2).

-

Maintain the cells in a confluent state for an additional 48 hours (Day 0).

-

-

Induction of Differentiation (Day 0):

-

Prepare Differentiation Medium I (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Add Balaglitazone at various concentrations (e.g., 0.1 µM to 10 µM) to the MDI medium. Include a vehicle control and a positive control (e.g., Rosiglitazone).

-

Replace the culture medium with the MDI medium containing the test compounds.

-

-

Progression of Differentiation (Day 2):

-

Prepare Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.

-

Add the respective concentrations of Balaglitazone or control compounds to this medium.

-

Remove the MDI medium and replace it with Differentiation Medium II containing the compounds.

-

-

Maintenance (Day 4 onwards):

-

Replace the medium with DMEM containing 10% FBS and the respective compounds every 2 days.

-

Continue incubation until mature adipocytes with visible lipid droplets are formed (typically Day 8-10).

-

-

Quantification by Oil Red O Staining:

-

Wash cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared and filtered Oil Red O solution for 20-30 minutes.

-

Wash extensively with water to remove unbound dye.

-

For quantification, elute the stain from the cells using 100% isopropanol.

-

Measure the absorbance of the eluate at 510 nm using a spectrophotometer.

-

-

Data Analysis:

-

Express the absorbance values as a percentage relative to the positive control (e.g., Rosiglitazone-treated cells).

-

Compare the adipogenic potential of different concentrations of Balaglitazone.

-

References

Application Notes and Protocols: The Use of Balaglitazone in Animal Models of Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction